methyl 3-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate
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Overview
Description
METHYL 3-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyrrole ring, and finally, the esterification to form the benzoate ester. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions can be carefully monitored and controlled. The use of automated systems to add reagents and control reaction conditions would be essential to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl groups to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
METHYL 3-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which METHYL 3-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE: shares structural similarities with other thiazolidine and pyrrole derivatives.
Thiazolidine derivatives: Known for their biological activities, including anti-inflammatory and antidiabetic properties.
Pyrrole derivatives: Widely studied for their roles in pharmaceuticals and materials science.
Uniqueness
The uniqueness of METHYL 3-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE lies in its combined structural features, which may confer unique biological activities or material properties not found in other compounds.
Properties
Molecular Formula |
C27H25N3O5S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methyl 3-[2,5-dimethyl-3-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H25N3O5S/c1-16-8-10-21(11-9-16)28-24(31)15-29-25(32)23(36-27(29)34)14-20-12-17(2)30(18(20)3)22-7-5-6-19(13-22)26(33)35-4/h5-14H,15H2,1-4H3,(H,28,31)/b23-14+ |
InChI Key |
AYHVSSZPZHBECD-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=CC(=C4)C(=O)OC)C)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC(=C4)C(=O)OC)C)SC2=O |
Origin of Product |
United States |
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